molecular formula C15H17NO3S B2608356 N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide CAS No. 1448066-87-2

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide

Cat. No. B2608356
M. Wt: 291.37
InChI Key: KRVQWKJFAHBWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives that have shown promising results in the treatment of various diseases.

Scientific Research Applications

Crystal Packing Influence of Aromaticity

N-2-pyrazinyl-2-furancarboxamide and N-2-pyrazinyl-2-thiophenecarboxamide studies reveal the impact of aromaticity from furan to thiophene on crystal packing. The research, employing single crystal X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations, demonstrates the enhanced π-based interactions due to heteroatom substitution from O to S, contrasting with the dominant role of hydrogen bond interactions in furan-based compounds. This highlights the supramolecular architecture's stabilization through different molecular interactions (Rahmani et al., 2016).

Synthesis Enhancements in Ionic Liquids

An improved synthesis method for carboxamide ligands incorporating thioether donor sites showcases the replacement of traditional reaction mediums with tetrabutylammonium bromide, leading to better yields and shorter reaction times. This development underscores the efficiency of using ionic liquids in the synthesis of complex molecules (Meghdadi et al., 2012).

Heterocyclic Compound Synthesis

Research on N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine demonstrates its utility in synthesizing a variety of N-alkylated heterocyclic compounds, including 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. This work signifies the compound's role in creating heterocyclic derivatives with potential applications in drug development and material science (El-Essawy & Rady, 2011).

Antimicrobial Activity of Chitosan Schiff Bases

The synthesis of chitosan Schiff bases using heteroaryl pyrazole derivatives illustrates the antimicrobial activity variance based on the Schiff base moiety. This research contributes to the understanding of how chemical modifications can influence the biological activity of chitosan derivatives, offering pathways for designing antimicrobial agents (Hamed et al., 2020).

Electrophilic Substitution Reactions for Heterocyclic Compounds

The study on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions broadens the scope of synthesizing fused heterocyclic compounds. This research showcases the versatility of furan-based compounds in forming complex heterocyclic structures, which are essential in pharmaceuticals and materials science (Aleksandrov & El’chaninov, 2017).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(oxan-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-15(14-4-2-10-20-14)16(11-13-3-1-7-19-13)12-5-8-18-9-6-12/h1-4,7,10,12H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVQWKJFAHBWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.